3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide is a complex organic compound with significant biological activity. It belongs to the class of cardenolides, which are known for their potent effects on the cardiovascular system. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a unique glycosidic linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide involves several steps, starting from simpler precursors. The key steps include:
Formation of the steroid nucleus: This is typically achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce the hydroxyl groups at specific positions on the steroid nucleus.
Glycosylation: The glycosidic linkage is formed by reacting the hydroxyl group at the 3beta position with 6-deoxy-alpha-L-mannopyranose under acidic conditions.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as the use of genetically engineered microorganisms to produce the steroid nucleus, followed by chemical modification to introduce the necessary functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group at the 19-position to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 19-keto derivatives.
Reduction: Formation of 19-hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cardenolides.
Biology: Investigated for its effects on cellular processes, particularly those involving ion transport.
Medicine: Explored for its potential therapeutic effects on cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion concentrations through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac contractility, making this compound useful in the treatment of certain heart conditions.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardenolide with similar effects on the cardiovascular system.
Ouabain: Known for its potent inhibition of sodium-potassium ATPase.
Digoxin: Widely used in the treatment of heart failure and atrial fibrillation.
Uniqueness
3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacological profile and reactivity.
Properties
CAS No. |
22333-73-9 |
---|---|
Molecular Formula |
C29H42O11 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
5,11,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)21-18(4-7-28(27,36)10-16)29(37)8-5-17(15-9-20(32)38-12-15)26(29,2)11-19(21)31/h9,13-14,16-19,21-25,31,33-37H,3-8,10-12H2,1-2H3 |
InChI Key |
AZOXLPPOBHVORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C=O)O)O)O |
melting_point |
192 - 194 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.